molecular formula C20H16N2O3S B2817001 N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 687569-30-8

N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2817001
CAS No.: 687569-30-8
M. Wt: 364.42
InChI Key: ATVXFRPVOBBPCC-UHFFFAOYSA-N
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Description

N-(2-((1H-Indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid compound with a molecular formula of C26H20N2O3S and a molecular weight of 440.52 g/mol . It is designed by strategically linking two pharmacologically significant moieties: a 2-oxo-2H-chromene (coumarin) core and a 1H-indole unit, connected via a thioethylcarboxamide bridge. This molecular architecture makes it a compound of high interest in medicinal chemistry research, particularly for investigating multi-target agents.Coumarin derivatives are extensively documented in scientific literature for their broad spectrum of biological activities. They are recognized as promising scaffolds for the development of new antibacterial agents, with structural studies indicating that substituents at the C-3 and C-4 positions of the coumarin ring are often critical for this activity . The indole nucleus, a ubiquitous component in many natural products and pharmaceuticals, is another privileged structure in drug discovery. Research on similar indole-containing compounds has demonstrated potent antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, hydrazide derivatives based on the 2-oxo-2H-chromene-3-carboxamide structure have shown significant anticancer potential in preclinical studies, including activity against colon cancer and leukemia cell lines . The combination of these two potent frameworks into a single molecule, as seen in this compound, aligns with the modern drug design strategy of molecular hybridization, which aims to create new chemical entities with enhanced efficacy or multi-target profiles.Researchers can utilize this chemical as a key intermediate or a novel scaffold for developing new therapeutic agents, for studying structure-activity relationships (SAR) in hybrid molecules, or as a probe for identifying new biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(15-11-13-5-1-4-8-17(13)25-20(15)24)21-9-10-26-18-12-22-16-7-3-2-6-14(16)18/h1-8,11-12,22H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVXFRPVOBBPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a chromene backbone, which is known for its biological significance. The molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the indole ring is particularly noteworthy, as indoles are often linked to various biological activities, including anticancer and antimicrobial properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving Bcl-2 family proteins and caspases.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, highlighting its potential as an antimicrobial agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Reference
AntioxidantDPPH assayIC50 = 15 µg/mL
AntitumorA431 (human epidermoid carcinoma)IC50 = 5 µM
AntimicrobialStaphylococcus aureusMIC = 20 µg/mL

Case Studies

Several studies have explored the effects of this compound in various experimental settings:

  • Antitumor Study : In a study conducted on A431 cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth at concentrations as low as 20 µg/mL. This suggests that it could be developed further as a therapeutic agent for bacterial infections.

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.
  • Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )

  • Structure : Retains the 2-oxo-chromene-3-carboxamide core but substitutes the indole-thioethyl group with a sulfamoylphenyl moiety.
  • Synthesis : Prepared via refluxing 3-carboxamide precursors with salicylaldehyde in acetic acid/sodium acetate .

N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide ()

  • Structure : Simplest analogue with a hydroxyethyl group instead of indole-thioethyl.
  • Synthesis : Likely derived from direct amidation of 2-oxo-chromene-3-carboxylic acid with 2-hydroxyethylamine.
  • Key Differences : Reduced steric bulk and increased polarity may limit membrane permeability compared to the target compound .

N-(2-(2-(Naphthalene-sulfonamido)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide ()

  • Structure: Chromene core modified with a diethylamino group (position 7) and a polyethylene glycol-like chain terminating in a naphthalene-sulfonamide.
  • Synthesis : Multi-step nucleophilic substitution using bromoethyl intermediates .

Indole-Containing Analogues

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides ()

  • Structure : Adamantane-indole-oxoacetamide hybrid without a chromene ring.
  • Synthesis : Involves lithiation and oxalyl chloride-mediated coupling .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()

  • Structure: Combines indole-2-carboxylic acid with a thiazolidinone ring.
  • Synthesis: Condensation of 3-formylindole derivatives with aminothiazolones .
  • Key Differences: The thiazolidinone moiety may confer metal-chelating properties, diverging from the chromene-carboxamide’s kinase-targeting profile .

(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide ()

  • Structure: Indolinone-hydrazine-carbothioamide hybrid with a chlorobenzyl group.
  • Synthesis : Single-crystal X-ray diffraction confirms planar geometry, enabling π-stacking .

Structure-Activity Relationship (SAR) Insights

  • Chromene Modifications: Electron-withdrawing groups (e.g., 7-diethylamino in ) enhance fluorescence and binding to hydrophobic enzyme pockets .
  • Indole Positioning : The thioethyl linker in the target compound may optimize distance between chromene and indole for dual-site kinase inhibition .
  • Substituent Effects : Bulky groups (e.g., adamantane in ) improve metabolic stability but may reduce solubility .

Q & A

Q. Critical variables :

  • Temperature control during thioether formation to minimize byproducts.
  • Solvent polarity (e.g., DMF vs. THF) to optimize reaction rates .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the indole NH (δ 10.2–11.5 ppm), chromene carbonyl (δ 165–170 ppm), and thioether CH₂ (δ 3.5–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and aliphatic regions .
  • High-Performance Liquid Chromatography (HPLC) : C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects)?

Answer:
Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:

  • Comparative dose-response assays : Test the compound under standardized conditions (e.g., NIH/3T3 for cytotoxicity, MIC assays for antimicrobial activity) .
  • Structural validation : Confirm batch-to-batch consistency via XRD or NOESY to rule out isomerism or impurities .
  • Target-specific profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain divergent results .

Example : A 2025 study found IC₅₀ = 2.1 µM against MCF-7 cells but no activity against S. aureus. This discrepancy was attributed to differential membrane permeability, validated via logP measurements (experimental vs. calculated) .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for this compound?

Answer:

  • Fragment-based modification :
    • Indole substitution : Replace the 3-thioethyl group with selenoethyl or oxygen analogs to assess electronic effects on bioactivity .
    • Chromene ring functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance π-stacking with DNA .
  • Computational modeling :
    • Molecular docking (AutoDock Vina) : Prioritize modifications by simulating binding to targets like topoisomerase II or β-lactamase .
    • ADMET prediction (SwissADME) : Optimize solubility (e.g., cLogP <3) and metabolic stability .

Q. SAR Table :

Modification SiteBioactivity TrendKey Finding
Indole C3 (S → O)↓ AnticancerThioether critical for ROS induction
Chromene C6 (-H → -NO₂)↑ DNA intercalationEnhanced Topo II inhibition

Advanced: How to assess the compound’s stability under physiological and storage conditions?

Answer:

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 72h; monitor via HPLC for chromene ring opening or amide hydrolysis .
    • Photostability : Expose to UV light (λ = 365 nm) for 24h; check for indole oxidation products (e.g., oxindole) .
  • Long-term storage :
    • Lyophilized form stable at -20°C for >12 months (≤2% degradation).
    • Solution phase (DMSO) degrades by 10% at 4°C over 6 months; recommend aliquoting .

Q. Stability Data :

ConditionDegradation PathwayHalf-Life
pH 2.0 (HCl)Amide hydrolysis8h
pH 9.0 (NaOH)Chromene ring cleavage2h
UV lightIndole oxidation48h

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